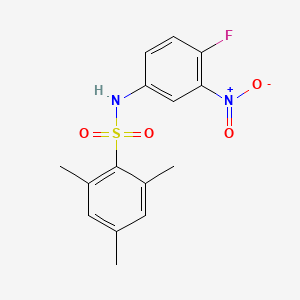
N-(4-fluoro-3-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. Initially known as 1-fluoro-2-nitro-4-azidobenzene (FNAB), it remained unexplored for some time due to concerns about its reactivity. subsequent research revealed its unique properties, making it a valuable tool in various scientific applications.
Preparation Methods
FNAB can be synthesized through a straightforward, single-step preparation. Its chemical structure consists of a fluorine-substituted nitrophenyl group attached to a trimethylbenzenesulfonamide backbone. The exact synthetic route and reaction conditions may vary, but the key step involves introducing the azide group (N3) onto the aromatic ring. Industrial production methods typically involve scalable processes to yield FNAB in sufficient quantities.
Chemical Reactions Analysis
FNAB undergoes photochemical activation via nitrene insertion reactions. Upon photo-irradiation, the azide group generates a highly reactive nitrene intermediate, which can insert into inert surfaces, including polymers. Notably, FNAB can conjugate biomolecules without the need for additional catalysts or modifications. Common reagents and conditions for FNAB reactions include UV light and mild temperatures.
Major products formed from FNAB reactions include covalent linkages between FNAB and biomolecules (e.g., antibodies, enzymes, oligonucleotides). These linkages are essential for surface engineering, diagnostics, and other applications.
Scientific Research Applications
The applications of FNAB span various fields:
Bioconjugation: FNAB facilitates the immobilization of biomolecules on surfaces, enabling biochemical assays and chemical syntheses.
Surface Engineering: FNAB-activated surfaces find use in biosensors, microarrays, and drug delivery systems.
Rapid Diagnostics: FNAB-based assays allow sensitive and specific detection of target molecules.
Drug Discovery: Researchers explore FNAB for targeted drug delivery and protein labeling.
Mechanism of Action
FNAB’s mechanism involves nitrene insertion into inert surfaces, leading to covalent bonding. It can selectively modify specific functional groups on biomolecules, allowing precise labeling and localization. Molecular targets include proteins, nucleic acids, and carbohydrates. Pathways involve photochemical activation and subsequent reactions.
Comparison with Similar Compounds
FNAB stands out due to its simplicity, ease of preparation, and compatibility with various polymers and biomolecules. Similar compounds include perfluorophenyl azide derivatives, but FNAB’s distinct advantages make it a preferred choice in many applications.
Properties
Molecular Formula |
C15H15FN2O4S |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H15FN2O4S/c1-9-6-10(2)15(11(3)7-9)23(21,22)17-12-4-5-13(16)14(8-12)18(19)20/h4-8,17H,1-3H3 |
InChI Key |
UEAOPPVMFFDYQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















